5-(Bromomethyl)-2-nitrobenzonitrile
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, each of which needs to be carried out under specific conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound .Physical and Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, density, and solubility. The chemical properties refer to its reactivity with other substances .Scientific Research Applications
Herbicide Resistance in Transgenic Plants
Research has shown the development of transgenic plants expressing a bacterial detoxification gene, bxn, from Klebsiella ozaenae, conferring resistance to the herbicide bromoxynil. This gene encodes a specific nitrilase that converts bromoxynil into a non-toxic metabolite, demonstrating a novel approach to achieving herbicide resistance in crops (Stalker, Mcbride, & Malyj, 1988).
Biotransformation Under Various Conditions
The anaerobic biodegradability of bromoxynil and its transformation product was examined, indicating that bromoxynil undergoes degradation under different anaerobic conditions. This study provides insights into the environmental fate of bromoxynil, a halogenated aromatic nitrile herbicide, showing its degradation to less harmful compounds (Knight, Berman, & Häggblom, 2003).
Electrochemical Reduction Studies
The electrochemical reduction of 2-nitrobromobenzene, a compound closely related to 5-(Bromomethyl)-2-nitrobenzonitrile, was explored, offering insights into the reaction mechanisms and kinetics involved in the electrochemical processes of nitroaromatic compounds (Barnes et al., 2011).
Molecular Composition and Interaction Studies
Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a structurally related compound, highlighted its potential for ligand-protein interactions, indicating its relevance in drug design and biological studies. These computational insights contribute to understanding the molecular properties and reactivity of brominated nitrobenzonitriles (Arulaabaranam et al., 2021).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using related chemical structures has led to the development of potential therapeutic agents. For instance, the preparation of 2H-3,1-benzoxazine derivatives from 2-amino-5-nitrobenzonitrile suggests the versatility of nitrobenzonitriles in synthesizing compounds with potential pharmacological activities (Li et al., 2006).
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
The mode of action of 5-(Bromomethyl)-2-nitrobenzonitrile likely involves its participation in nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion . This process can occur via either an SN1 or SN2 mechanism, depending on the nature of the substrate .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura coupling reactions suggests it could influence pathways involving the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical processes, including the synthesis of complex organic molecules.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .
Result of Action
The result of this compound’s action would depend on its specific application. In the context of organic synthesis, its use could lead to the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of nucleophilic substitution reactions can be affected by factors such as temperature, solvent, and the presence of other functional groups .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(bromomethyl)-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUSMOYLGEMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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